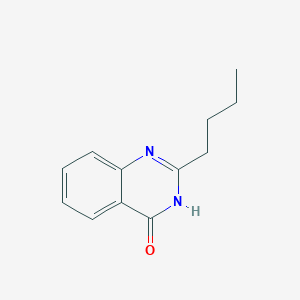

4-Quinazolone, 2-butyl

Description

Academic Significance of the Quinazolone Scaffold in Medicinal Chemistry

The quinazoline (B50416) and quinazolinone scaffolds are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and wide-ranging biological activities. nih.govijpsjournal.com These nitrogen-containing fused ring systems are found in over 200 naturally occurring alkaloids and are integral to the structure of numerous synthetic drugs. arabjchem.orgorientjchem.org The versatility of the quinazolinone nucleus allows for extensive chemical modifications, making it a "privileged scaffold" in drug discovery. mdpi.comresearchgate.net This structural flexibility enables the development of therapeutic agents targeting a wide array of diseases.

The academic and pharmaceutical interest in quinazolones stems from their proven efficacy in various therapeutic areas. Derivatives of this scaffold have been developed into drugs with applications as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive agents. ijpsjournal.comwisdomlib.org Notably, several quinazoline-based drugs, such as Prazosin, Doxazosin, and Terazosin, have been approved for clinical use. orientjchem.org Furthermore, a number of quinazoline derivatives, including Gefitinib, Erlotinib, and Afatinib, have been approved by the USFDA for cancer therapy, highlighting the scaffold's importance in oncology. arabjchem.orgorientjchem.org The stability of the quinazolinone ring system towards metabolic degradation further enhances its appeal as a core structure for drug design. researchgate.netomicsonline.org

Historical Trajectories in Quinazolone Derivative Discovery and Development

The history of quinazoline chemistry began in 1869 when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. nih.govarabjchem.org However, the parent compound, quinazoline, was not prepared until 1895 by Bischler and Lang. nih.govorientjchem.org A significant advancement in the synthesis of 4(3H)-quinazolinones was the Niementowski reaction, also described in 1895, which involves the condensation of anthranilic acid with amides. orientjchem.orgacgpubs.org

The discovery of the sedative-hypnotic effects of methaqualone, a 2-methyl-3-o-tolyl-4(3H)-quinazolinone, in 1951, marked a turning point and spurred significant research into the pharmacological properties of quinazolinone derivatives. omicsonline.orgjuniperpublishers.com This discovery led to the exploration and development of a vast number of synthetic quinazolinones with a wide spectrum of biological activities. Over the decades, research has evolved from isolating naturally occurring quinazoline alkaloids, such as vasicine (B45323) from Adhatoda vasica, to the rational design and synthesis of highly potent and selective therapeutic agents. orientjchem.orgjuniperpublishers.com

Structural Classification of 4(3H)-Quinazolones and 2-Substituted Derivatives

Quinazolinones can be classified based on the position of the carbonyl group, leading to two main isomers: 2(1H)-quinazolinones and 4(3H)-quinazolinones. acgpubs.org Of these, the 4(3H)-quinazolinone structure is the most prevalent and extensively studied in medicinal chemistry. nih.govchemmethod.com

Further classification of 4(3H)-quinazolinones is based on the substitution patterns on the heterocyclic ring. These can be categorized as:

2-substituted-4(3H)-quinazolinones

3-substituted-4(3H)-quinazolinones

2,3-disubstituted-4(3H)-quinazolinones

2,4-disubstituted quinazolines nih.govresearchgate.net

The substituents at positions 2 and 3 of the quinazolinone ring have been shown to be critical for modulating the biological activity of these compounds. researchgate.netnih.gov

Overview of 2-Butyl Substitution in Quinazolone Chemistry: Academic Relevance

The substitution at the C-2 position of the 4(3H)-quinazolone scaffold plays a crucial role in determining the pharmacological profile of the resulting derivatives. The introduction of an alkyl group, such as a butyl group, can significantly influence the compound's lipophilicity and, consequently, its biological activity.

Research has shown that increasing the lipophilicity at the C-2 position by substituting a methyl group with a butyl group can lead to enhanced analgesic activity. encyclopedia.pub Specifically, a 2-butyl quinazolinone derivative demonstrated a higher analgesic effect compared to its 2-methyl counterpart. encyclopedia.pub Furthermore, studies on anticonvulsant activity have indicated that a butyl substitution at position 3 can offer significant seizure prevention. ijmpr.in While direct research focusing solely on the academic relevance of 2-butyl-4-quinazolone is specific, the broader context of 2-alkyl substitutions points to the importance of the butyl group in enhancing the therapeutic potential of quinazolinone-based compounds. The synthesis of various 2-butyl-3-substituted quinazolin-4-(3H)-ones has been undertaken to explore their analgesic, anti-inflammatory, and antibacterial activities, with some compounds showing significant potency. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

2-butyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C12H14N2O/c1-2-3-8-11-13-10-7-5-4-6-9(10)12(15)14-11/h4-7H,2-3,8H2,1H3,(H,13,14,15) |

InChI Key |

WBFIFMJPHUALRV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC2=CC=CC=C2C(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Quinazolone, 2 Butyl and Its Analogs

General Synthetic Routes for the 4(3H)-Quinazolone Core

The construction of the fundamental 4(3H)-quinazolinone ring system is a well-established area of organic synthesis, with several classical and modern methods available. A majority of these syntheses utilize anthranilic acid or its derivatives as key starting materials. omicsonline.org

One of the most common and straightforward methods involves the condensation of anthranilic acid with acid amides . For instance, heating anthranilic acid with an appropriate amide can yield the corresponding 2-substituted-4(3H)-quinazolinone. omicsonline.org A variation of this approach is the Niementowski reaction , which involves the condensation of anthranilic acid with an amide. omicsonline.org

Another widely used strategy is the condensation of N-acylanthranilic acids with primary amines . Heating an N-acylanthranilic acid with ammonia (B1221849) or a primary amine can directly produce the 4(3H)-quinazolinone. omicsonline.org This method offers a versatile route to a variety of 3-substituted quinazolinones.

The use of 2-aminobenzamides is also a prevalent starting point. These can be reacted with aldehydes followed by an oxidative cyclization to form 4(3H)-quinazolinones. organic-chemistry.org Additionally, a palladium-catalyzed three-component reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide provides an efficient route to these scaffolds. organic-chemistry.org

Furthermore, isatoic anhydride (B1165640) , a derivative of anthranilic acid, serves as a valuable precursor. It can be condensed with various reagents, such as acid chlorides or aldehydes, to construct the quinazolinone core. researchgate.net The reaction of isatoic anhydride with amidoxime (B1450833) derivatives, catalyzed by iron(III) chloride, offers a simple and highly efficient synthesis of 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org

Modern synthetic advancements include microwave-assisted syntheses, which can significantly reduce reaction times and improve yields. rjptonline.org For example, the one-pot, two-step synthesis of 2,3-disubstituted 3H-quinazolin-4-ones can be efficiently promoted by microwave irradiation. rjptonline.org

Targeted Strategies for Introducing the 2-Butyl Moiety

To synthesize the specific compound 4-Quinazolone, 2-butyl, the general synthetic routes for the 4(3H)-quinazolone core are adapted by incorporating a five-carbon unit.

A direct and effective method involves the reaction of anthranilic acid with pentanoic anhydride . This reaction forms the N-pentanoyl anthranilic acid intermediate, which can then be cyclized to introduce the butyl group at the 2-position. For instance, reacting the intermediate with hydrazine (B178648) hydrate (B1144303) leads to the formation of 3-amino-2-butylquinazoline-4(3H)-one. researchgate.net

Alternatively, starting with 2-aminobenzamide , a condensation reaction with valeraldehyde (pentanal) can be employed. The resulting intermediate can then undergo oxidative cyclization to yield 2-butyl-4(3H)-quinazolinone.

Another approach utilizes 2-amino-5-methylbenzoic acid , which can be reacted with butyl isothiocyanate to form a 2-thioxoquinazolin-4-one derivative with a butyl group at the N-3 position. nih.gov While this introduces the butyl group at a different position initially, subsequent chemical transformations can be performed.

Derivatization Approaches for 2-Butyl-4-Quinazolone Analogs

Once the 2-butyl-4-quinazolone scaffold is in hand, further modifications can be made to explore structure-activity relationships. These derivatizations can be categorized based on the position of modification on the quinazolone ring system.

N-Substitution Patterns (e.g., N-1, N-3)

The nitrogen atoms of the quinazolinone ring, particularly at the N-1 and N-3 positions, are common sites for derivatization.

N-3 Substitution: The hydrogen atom on the N-3 nitrogen is readily substituted. For example, 3-amino-2-butylquinazoline can be reacted with carbon disulfide and dimethyl sulfate (B86663) to form a dithiocarbamic acid methyl ester. This intermediate can then undergo nucleophilic substitution with various amines to introduce a range of substituents at the N-3 position. researchgate.net Alkylation of the N-3 position can also be achieved using various alkyl halides in the presence of a base.

N-1 Substitution: While less common than N-3 substitution, modification at the N-1 position is also possible. Specific synthetic strategies are required to direct substitution to this position, often involving protection of the N-3 position.

Modifications on the Benzenoid Ring System (e.g., C-6, C-7, C-8)

The benzenoid portion of the quinazolinone ring system offers multiple sites for substitution, allowing for the introduction of various functional groups that can modulate the compound's properties.

Systematic diversification of the benzenoid ring, particularly at the C-6 and C-7 positions, has been explored to optimize the biological activity of quinazoline (B50416) derivatives. researchgate.net For instance, the introduction of halides or alkyl groups at the 6-position of N2,N4-disubstituted quinazoline-2,4-diamines has been shown to enhance their activity. researchgate.net

Electrophilic aromatic substitution reactions can be employed to introduce substituents such as nitro groups, which can then be further transformed into other functionalities. For example, nitration of the benzene (B151609) ring followed by reduction can provide an amino group, which can serve as a handle for further derivatization.

Incorporation of Ancillary Heterocyclic Moieties

To expand the chemical diversity and biological activity profile, other heterocyclic rings can be attached to the 2-butyl-4-quinazolone scaffold.

This can be achieved by reacting a functionalized quinazolinone with a suitable heterocyclic precursor. For example, a 2-hydrazinyl-quinazolinone derivative can be cyclized with various one-carbon donors to form triazolo[4,3-a]quinazolin-5-ones. ekb.eg Similarly, reaction with carbon disulfide can lead to the formation of a omicsonline.orgresearchgate.netresearchgate.nettriazolo[4,3-c]quinazoline-3(2H)-thione. ekb.eg

Chalcone derivatives of quinazolines can also be used as intermediates to incorporate pyrazoline, isoxazoline, or pyrimidine (B1678525) rings at the N-3 position. ekb.eg

Linker-Mediated Derivatization Strategies

Linkers can be used to attach various functional groups or other molecular scaffolds to the 2-butyl-4-quinazolone core, providing a powerful tool for creating diverse molecular architectures.

One strategy involves the use of a thioether linker . For example, 2-thiocarbonyl-4(1H)-quinazolinones can be reacted with alkyl bromides to introduce a thioether linker, which can then be further functionalized. nih.gov

Another approach utilizes a decarboxylative traceless linker strategy on a solid support. This allows for the formation and subsequent functionalization of the quinazoline, followed by cleavage from the resin to yield the desired derivatized product. researchgate.net

The use of linkers is particularly valuable in the context of creating libraries of compounds for high-throughput screening, enabling the exploration of a wide range of chemical space around the 2-butyl-4-quinazolone scaffold.

Structure Activity Relationship Sar of 4 Quinazolone, 2 Butyl Derivatives

Pharmacological Impact of the 2-Butyl Group

The substituent at the C-2 position of the 4-quinazolone ring system is a key determinant of biological activity. The introduction of a butyl group, in particular, has been shown to enhance the pharmacological effects in several studies, primarily by increasing the molecule's lipophilicity.

Role of Alkyl Chain Length and Branching at C-2

The length and structure of the alkyl chain at the C-2 position directly influence the potency of 4-quinazolone derivatives. Research has demonstrated that increasing lipophilicity at this position by substituting a butyl group for a smaller methyl group can lead to more active compounds. encyclopedia.pubmdpi.com For instance, a 2-butyl derivative exhibited superior analgesic activity (73 ± 1.49%) compared to its 2-methylthio counterpart (67 ± 1.18%). encyclopedia.pubmdpi.com This enhancement is attributed to the more lipophilic nature of the butyl group. researchgate.net

Systematic studies on the inhibition of inflammatory gene expression have further clarified the role of the C-2 alkyl chain. An increase in the number of carbon atoms in the alkyl chain generally leads to stronger hydrophobic interactions with target receptors. nih.gov However, this trend is not linear and is subject to steric limitations. For example, in the context of COX-2 gene expression inhibition, replacing a methyl group with larger side chains like isopropyl or sec-butyl improved inhibitory effects. nih.gov The optimal activity was observed with an n-hexyl group, which achieved 95% inhibition. nih.gov Further increasing the chain length to eight carbons resulted in a slight decrease in activity, suggesting that excessively long chains can cause steric hindrance and unfavorable interactions with the target protein. nih.gov

| C-2 Substituent (R³) | % Inhibition of COX-2 Gene Expression | Reference |

|---|---|---|

| Isopropyl | 79.53% | nih.gov |

| sec-Butyl | 99.50% | nih.gov |

| n-Hexyl | 95.00% | nih.gov |

| Eight-Carbon Chain | 88.86% | nih.gov |

Influence on Molecular Lipophilicity and Biological System Penetration

The lipophilicity of a molecule, often quantified by its LogP value, is a critical factor in its ability to penetrate biological membranes and interact with target sites. The 2-butyl group significantly enhances the lipophilicity of the 4-quinazolone scaffold. encyclopedia.pubresearchgate.net This increased lipophilicity is believed to be the primary reason for the enhanced analgesic and anti-inflammatory activities observed in 2-butyl-4-quinazolone derivatives. encyclopedia.pubresearchgate.net

An increase in the alkyl chain length generally leads to greater hydrophobic interactions with biological receptors. nih.gov This principle is not unique to quinazolones; studies on other heterocyclic systems have shown that alkyl chain length is crucial for receptor binding and biological activity. For example, in cannabimimetic indoles, high-affinity receptor binding requires a minimum alkyl chain length of three carbons, with optimal binding occurring with a five-carbon chain. nih.gov Similarly, for certain morpholine (B109124) derivatives, the highest bactericidal effects are seen with alkyl chains ranging from 12 to 16 carbons, while shorter chains are inactive, establishing a clear structure-activity relationship. chemrxiv.org The elongation of the alkyl chain can influence the structuring of molecules into polar and non-polar domains, which affects their interaction with biological systems. mdpi.com This demonstrates a general principle where the size and lipophilic character of an alkyl substituent are fine-tuned to optimize interactions within a biological system.

Substituent Effects on the 4-Quinazolone Core

Beyond the C-2 position, substitutions at the N-3, C-4, and various positions on the fused benzene (B151609) ring are pivotal in defining the therapeutic profile of 4-quinazolone derivatives.

N-Substituent Contributions to Activity Profiles (e.g., N-3)

The N-3 position of the quinazolone ring is a frequent site for modification, and the nature of the substituent at this position has a profound impact on the resulting pharmacological activity. nih.gov A variety of novel 2-butyl-3-substituted quinazolin-4-(3H)-ones have been synthesized and evaluated for analgesic and anti-inflammatory properties by reacting a dithiocarbamate (B8719985) intermediate with different amines. researchgate.net

Studies have shown that introducing different heterocyclic moieties or substituted groups at the N-3 position can lead to compounds with potent anticancer, anti-inflammatory, and anticonvulsant activities. nih.govresearchgate.netnih.govdigitellinc.com For example, a series of N-3 substituted quinazolinone derivatives were designed as potential inhibitors of Bloom's Syndrome protein (BLM) for cancer therapy. researchgate.netnih.gov In another study, strategic substitutions on the N-3 position were found to be important for increasing the concentration of adipose triglyceride lipase (B570770) (ATGL), a key enzyme in ameliorating non-alcoholic fatty liver disease. digitellinc.com

| Compound Code | N-3 Substituent (R) | Analgesic Activity (%) | Reference |

|---|---|---|---|

| A1 | Methylamine | 58 | researchgate.net |

| A2 | Ethylamine | 60 | researchgate.net |

| A3 | n-Propylamine | 52 | researchgate.net |

| A4 | Pyrrolidine | 55 | researchgate.net |

Modulation by Benzenoid Ring Substitutions (e.g., C-6, C-7, C-8)

Substitutions on the fused benzene ring (the benzenoid ring) of the quinazolone core offer another avenue for modulating biological activity. The reactivity of the benzenoid ring to electrophilic substitution follows the order 8 > 6 > 5 > 7. wikipedia.org

C-6 Position: Substituents at the C-6 position have been shown to be critical. For instance, the selectivity of certain quinazoline (B50416) derivatives for the HER2 receptor over EGFR depends on the substituents at C-6. nih.gov In another context, quinazolinone derivatives with a urea (B33335) linkage at C-6 have been designed to modulate the COP1 enzyme for the treatment of non-alcoholic fatty liver disease. digitellinc.com The introduction of a chlorine atom at C-6, combined with a methyl group at C-8, resulted in good anti-inflammatory activity. encyclopedia.pub However, substitution at C-6 with bromo or hydroxyl groups was not tolerated for antibacterial activity. acs.org

C-7 Position: The effect of substitution at the C-7 position appears to be highly dependent on the target. In the development of antibacterials, substitutions at C-7 generally resulted in a loss of activity. acs.org Conversely, for tankyrase inhibitors, the C-7 and C-8 positions were identified as sites that could be occupied by larger substituents to establish new, favorable interactions. researchgate.net

C-8 Position: The C-8 position has been identified as a key site for improving the potency of certain enzyme inhibitors. nih.gov Studies on tankyrase inhibitors demonstrated that introducing larger substituents at the C-8 position can engage in new interactions with the target enzyme, improving both affinity and selectivity. researchgate.netbiorxiv.org

| Position | Substituent Type | Observed Effect | Target/Activity | Reference |

|---|---|---|---|---|

| C-6 | Varied | Affects HER2/EGFR selectivity | Anticancer | nih.gov |

| C-6 | Urea linkage | Important for activity | NAFLD | digitellinc.com |

| C-6 | Bromo or Hydroxyl | Not tolerated | Antibacterial | acs.org |

| C-7 | Varied | Loss of activity | Antibacterial | acs.org |

| C-8 | Nitro, Diol | Improves potency and selectivity | Tankyrase Inhibition | researchgate.netbiorxiv.org |

| C-6 (Cl), C-8 (CH₃) | Halogen, Alkyl | Good activity | Anti-inflammatory | encyclopedia.pub |

Significance of Substituents at the 4-Position

The 4-position of the quinazoline ring is critical for activity, often serving as a key point of interaction with biological targets. tsijournals.com In many biologically active derivatives, this position is occupied by an oxo group, forming the 4-quinazolone core. When this position is substituted differently, the activity can be drastically altered.

For example, the selectivity of kinase inhibitors for HER2 over EGFR was found to depend on the nature of the aniline (B41778) moiety at the C-4 position. nih.gov Furthermore, in a series of antitumor quinazolinone alkaloids, the stereochemical configuration (R or S) of substituents at the C-4 position was shown to be essential for activity. mdpi.com Compounds with an R-configuration at C-4 generally showed better antitumor activity than those with an S-configuration. mdpi.com This highlights that both the presence and the spatial arrangement of substituents at the 4-position are crucial for defining the pharmacological profile of quinazoline-based compounds.

Elucidation of Structure-Activity Relationships for Specific Biological Modalities

The therapeutic potential of 4-Quinazolone, 2-butyl derivatives is intrinsically linked to their molecular structure. The modification of the quinazolone scaffold allows for the fine-tuning of their interaction with various biological targets. Structure-Activity Relationship (SAR) studies are crucial in identifying the specific structural features that govern the potency and selectivity of these compounds across different biological activities, including enzyme inhibition, receptor binding, and cytotoxic effects against pathogens and cancer cells.

SAR Governing Enzyme Inhibition Capabilities

The quinazolinone core serves as a versatile scaffold for designing potent enzyme inhibitors. The nature and position of substituents on this heterocyclic system, particularly the 2-butyl group and modifications thereof, play a pivotal role in determining the inhibitory activity against various enzymes.

Research into the anti-inflammatory properties of quinazolinone derivatives has revealed key SAR insights. For instance, in the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammation pathway, the substitution pattern on the quinazolinone ring is critical. Studies on a series of quinazolinone derivatives showed that substituents at the C2 position, such as aliphatic groups, influence the inhibition of inflammatory gene expression. nih.gov One derivative, 2-(Butylthio)quinazolin-4(3H)-one, demonstrated competitive inhibition of COX-2. The butylthio group at the C2 position is thought to enhance the compound's lipophilicity and its binding affinity within the enzyme's active site.

The SAR for inhibiting other enzymes has also been explored. A series of 2,4-disubstituted-6-iodoquinazoline derivatives were evaluated for their inhibitory action against several enzymes, including Carbonic Anhydrase XII (CAXII), human thymidylate synthase (hTS), and human thymidine (B127349) kinase (hTK). The findings indicated that a 4-methoxyphenyl (B3050149) substituent at the C2 position had a more significant positive impact on activity than an unsubstituted phenyl ring or other substitutions. nih.gov

| Target Enzyme | Position | Substituent | Effect on Activity | Reference |

| COX-2 | C2 | Butylthio group | Enhances binding affinity | |

| COX-2, iNOS | C2 | Aliphatic groups | Affects mRNA expression levels | nih.gov |

| CAXII, hTS, hTK | C2 | 4-methoxyphenyl | Better impact than unsubstituted phenyl | nih.gov |

| ALK2 Kinase | C3 | 4-morpholinophenyl | 5-fold increase in potency | acs.org |

| PARP-1 | - | Amino acid building blocks | Promising inhibitory activity | nih.gov |

SAR Pertaining to Receptor Binding Affinity and Selectivity

The interaction of 2-butyl-4-quinazolone derivatives with cellular receptors is highly dependent on their three-dimensional structure and the specific substituents they carry. These features dictate the binding affinity and selectivity for various receptor types.

An important area of investigation has been the development of agonists for the Cannabinoid Receptor Type 2 (CB2), a target for treating inflammatory and neuropathic pain. Extensive SAR studies on quinazoline-2,4(1H,3H)-diones revealed that an n-pentyl group at the R1 position and methyl groups at the R2 (5 or 8) position were beneficial for CB2 agonist activity. nih.gov In this series, the substituent at the R3 position was critical; a tert-butyl group was found to be optimal. Intriguingly, replacing this bulky t-butyl group with a linear n-butyl group proved to be "exceedingly detrimental" to the CB2 agonist activity, demonstrating the high degree of structural specificity required for potent receptor interaction. nih.gov

Derivatives of 4(3H)-quinazolinone have also been explored as modulators of the GABA-A receptor, a key target for anticonvulsant drugs. hilarispublisher.com Molecular modeling and biological screening of 2-substituted-3-allyl-4(3H)-quinazolinone derivatives showed a strong correlation between their binding affinity for the GABA-A receptor and their anticonvulsant activity. Modifications at the C2 position were shown to significantly influence this binding. hilarispublisher.com

| Target Receptor | Position | Substituent | Effect on Activity | Reference |

| CB2 Receptor | R1 | n-Pentyl | Optimal for agonist activity | nih.gov |

| CB2 Receptor | R2 | 5/8-Methyl | Beneficial for activity and selectivity | nih.gov |

| CB2 Receptor | R3 | t-Butyl | Optimal for agonist activity | nih.gov |

| CB2 Receptor | R3 | n-Butyl | Detrimental to agonist activity | nih.gov |

| GABA-A Receptor | C2 | Various moieties | Influences binding affinity | hilarispublisher.com |

SAR in Antimicrobial and Anticancer Activities

The quinazolone scaffold is a "privileged structure" in medicinal chemistry, forming the basis for numerous agents with potent antimicrobial and anticancer properties. nih.govmdpi.com The 2-butyl substitution pattern is a key element in the design of such compounds.

Antimicrobial Activity:

The development of novel antibacterial agents is critical for combating resistant strains. Quinazoline derivatives have shown significant promise in this area. SAR studies led to the optimization of N-butyl-2-(butylthio)quinazolin-4-amine as a hit compound with broad-spectrum antibacterial activity. nih.gov Further modifications to the benzenoid part of the quinazoline ring at positions 6 and 7 yielded compounds with improved activity against pathogenic bacteria like S. aureus and S. pneumoniae. nih.gov

In another study, a series of 2,4-disubstituted-6-iodoquinazoline derivatives demonstrated broad-spectrum antibacterial and antifungal activities. Their action was more pronounced against Gram-positive than Gram-negative bacteria. nih.gov The SAR for these compounds indicated that a 4-methoxyphenyl group at C2 enhanced the antimicrobial effects. nih.gov The antifungal potential of quinazolines has also been linked to their ability to inhibit fungal-specific processes, such as the splicing of group II introns. acs.org

Anticancer Activity:

Quinazolinones exhibit notable anticancer effects, and their mechanism often involves the inhibition of key enzymes like tyrosine kinases. nih.govmdpi.com The general pharmacophore for EGFR tyrosine kinase inhibition often involves a 4-anilinoquinazoline (B1210976) structure. mdpi.com While not a 2-butyl derivative, these studies emphasize the importance of substitution at C2 and C4 for anticancer activity. For instance, hybrid molecules containing a quinazoline core have shown potent antiproliferative activity against breast cancer cell lines. tandfonline.com SAR studies on these hybrids revealed that introducing specific groups, such as a phenyl ring at the C2 position, was beneficial for the activity. tandfonline.com

Investigations into 2,4-disubstituted-6-iodoquinazolines showed that compound 3c , featuring a 4-methoxyphenyl group at C2 and a substituted anilino-sulfonamide moiety at C4, was the most effective anticancer agent in the series, halting the growth of four different tumor cell lines. nih.gov This highlights the synergistic effect of substitutions at both the C2 and C4 positions. Furthermore, the introduction of selenium-containing groups (SeH) at positions 2 and 4 of the quinazoline core has been shown to enhance antiproliferative activity compared to selenoalkyl groups. nih.gov

| Biological Activity | Position(s) | Key Structural Features | Effect on Activity | Reference |

| Antibacterial | C2, C4, C6, C7 | N-butyl-2-(butylthio)quinazolin-4-amine with modifications at C6/C7 | Improved activity against pathogenic bacteria | nih.gov |

| Antibacterial/Antifungal | C2 | 4-methoxyphenyl group on a 6-iodoquinazoline (B1454157) scaffold | Enhanced antimicrobial effects | nih.gov |

| Anticancer (Breast) | C2 | Phenyl ring | Beneficial for antiproliferative activity | tandfonline.com |

| Anticancer | C2, C4 | 2-(4-methoxyphenyl) and 4-(substituted-anilino) | Potent antiproliferative activity | nih.gov |

| Anticancer | C2, C4 | SeH groups | Enhanced antiproliferative activity | nih.gov |

Pharmacological Activities and Mechanistic Underpinnings

Anticancer Activities of 2-Butyl-4-Quinazolone Analogs

Quinazolinone derivatives are recognized for their potential as anticancer agents, with several compounds approved for clinical use in treating various malignancies. nih.govnih.gov The anticancer effects of these compounds are often linked to their ability to interfere with key cellular processes that drive tumor growth and survival. mdpi.com Research into 2-substituted quinazolinone analogs has revealed significant cytotoxic activity against numerous cancer cell lines, operating through diverse molecular pathways. mdpi.com

The anticancer efficacy of quinazolinone derivatives stems from their ability to modulate multiple cellular targets and pathways crucial for cancer cell proliferation and survival. nih.gov

Kinase Inhibition: A primary mechanism for many quinazoline-based anticancer agents is the inhibition of protein kinases, particularly tyrosine kinases, which are often overexpressed or hyperactivated in cancer cells. mdpi.com These compounds can act as ATP-competitive inhibitors, blocking signaling pathways that control cell growth and differentiation. mdpi.com Analogs have shown inhibitory activity against key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the PI3K/Akt/mTOR pathway. researchgate.netbiomedres.us For instance, certain 2,4-disubstituted quinazoline (B50416) derivatives have demonstrated potent EGFR inhibition. ekb.eg

Apoptosis Induction: Quinazolinone analogs have been shown to trigger programmed cell death, or apoptosis, in cancer cells. mdpi.comresearchgate.net This is often achieved by modulating the expression of key regulatory proteins. Studies on MCF-7 breast cancer cells revealed that specific quinazolinone derivatives could significantly increase the levels of the pro-apoptotic protein Bax while decreasing the level of the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical event in the initiation of the apoptotic cascade. Furthermore, these compounds can elevate the levels of caspase-3, an executioner caspase that plays a central role in carrying out apoptosis. researchgate.net

Cell Cycle Arrest: By interfering with the cell cycle, quinazolinone compounds can halt the proliferation of cancer cells. Some derivatives have been observed to cause cell cycle arrest, particularly in the G0/G1 phase. nih.gov This prevents the cells from entering the DNA synthesis (S) phase, thereby inhibiting their division and growth.

Tubulin Polymerization Inhibition: Another important anticancer mechanism for this class of compounds is the inhibition of tubulin polymerization. nih.gov Microtubules, which are polymers of tubulin, are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis. Certain quinazoline derivatives have been shown to bind to the colchicine (B1669291) site on tubulin, preventing its polymerization into microtubules and thus exhibiting potent antiproliferative effects. nih.govbiomedres.us

The anticancer potential of 2-butyl-4-quinazolone analogs has been substantiated through numerous in vitro studies assessing their cytotoxic effects on various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency, with lower values indicating greater cytotoxicity.

Derivatives have shown significant activity against breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines. researchgate.netekb.eg For example, a series of novel 18-glycyrrhetinic acid (GA) amino acid peptides incorporating a quinazolinone moiety demonstrated IC₅₀ values ranging from 5.1 to 7.4 µg/mL in MCF-7 cells and 6.6 to 72.7 µg/mL in HCT-116 cells. researchgate.net Another study highlighted a plastoquinone (B1678516) analogue, AQ-12, which exerted notable cytotoxicity toward HCT-116 and MCF-7 cells with IC₅₀ values of 5.11 µM and 6.06 µM, respectively. nih.gov

Below is a table summarizing the cytotoxic activity of selected quinazolone analogs on specified cancer cell lines.

| Compound/Analog | Cell Line | IC₅₀ (µM) | Reference |

|---|

Antimicrobial Activities

In addition to their anticancer properties, quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as valuable scaffolds for the development of new agents to combat bacterial, fungal, and parasitic infections. researchgate.netiiste.org The emergence of drug resistance highlights the urgent need for novel antimicrobial compounds, and quinazolinone hybrids are being actively investigated for this purpose. nih.gov

Analogs of 2-butyl-4-quinazolone have shown promise as antibacterial agents against a range of pathogenic bacteria, including resistant strains. nih.govnih.gov Their mechanisms of action can be multifaceted.

One described mechanism involves the inhibition of penicillin-binding proteins (PBPs). eco-vector.com PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. By acylating the active site of these enzymes, quinazolinone compounds can inhibit their activity, leading to defects in the cell wall and ultimately bacterial cell death. eco-vector.com Other proposed mechanisms include the inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical for DNA replication, leading to cleavage of bacterial DNA and cell death. eco-vector.com Studies have confirmed the activity of various 2,3-disubstituted quinazolin-4(3H)-ones against bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. semanticscholar.org

The therapeutic utility of quinazolinone derivatives extends to antifungal applications. Research has shown that these compounds exhibit significant inhibitory activity against various pathogenic fungi. mdpi.comnih.gov For instance, newly synthesized quinazolinone compounds were found to be effective against seven different phytopathogenic fungi. mdpi.com One specific derivative showed a 62.42% inhibition rate against Fusarium oxysporum at a concentration of 300 mg/L. mdpi.com Furthermore, certain 2,4-disubstituted quinazolines possessed potent activity against Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentration (MIC) values of 8 and 4 µg/mL, respectively. ekb.eg The introduction of different pharmacophores, such as a 1,2,4-triazole (B32235) Schiff-base unit, into the quinazoline framework has also yielded derivatives with notable fungicidal properties. researchgate.net

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. nih.gov Several studies have highlighted the potential of quinazoline derivatives as effective antileishmanial agents. mdpi.com A series of N²,N⁴-disubstituted quinazoline-2,4-diamines were synthesized and tested against intracellular amastigotes of Leishmania donovani and Leishmania amazonensis. nih.govnih.gov This research led to the identification of compounds with EC₅₀ (half-maximal effective concentration) values in the low micromolar to high nanomolar range. nih.gov One compound demonstrated efficacy in a murine model of visceral leishmaniasis, reducing liver parasitemia significantly. nih.govnih.gov The favorable physicochemical properties and ease of synthesis make the quinazoline scaffold a suitable platform for developing new drugs to treat this debilitating disease. nih.gov

Enzyme Inhibition Profile

The quinazolinone core is a privileged structure in medicinal chemistry, known to interact with a wide array of enzymes. The nature and position of substituents on this core structure significantly influence its inhibitory potency and selectivity.

Angiotensin-Converting Enzyme (ACE) Inhibition

Currently, there is a lack of specific research findings in the available scientific literature detailing the activity of 4-Quinazolone, 2-butyl, or closely related 2-alkyl-4-quinazolones as inhibitors of the Angiotensin-Converting Enzyme (ACE).

Tyrosine Kinase Inhibition (e.g., Epidermal Growth Factor Receptor, EGFR)

The quinazoline scaffold is a well-established pharmacophore for the inhibition of tyrosine kinases, a critical class of enzymes in cellular signaling pathways. Overexpression or mutation of these kinases, such as the Epidermal Growth Factor Receptor (EGFR), is a hallmark of many human cancers. nih.govmdpi.com Consequently, the development of quinazoline-based EGFR inhibitors has been a major focus of cancer research. mdpi.comnih.gov

Derivatives of quinazolin-4(3H)-one have been synthesized and evaluated as potent inhibitors of multiple tyrosine kinases, including EGFR, HER2, and VEGFR-2. nih.govresearchgate.net Structure-activity relationship (SAR) studies indicate that substitutions at the 2- and 4-positions of the quinazoline ring are key to their inhibitory activity. ekb.eg For instance, a series of 2-thioquinazolin-4(3H)-ones demonstrated potent anti-cancer properties endowed with dual EGFR/VEGFR-2 kinase inhibitory activities. nih.gov While specific data for the 2-butyl derivative is not extensively detailed, the consistent activity of 2-substituted analogues highlights the importance of this position for kinase binding. Some compounds have shown inhibitory activity in the low micromolar and even nanomolar range against EGFR. mdpi.comekb.eg

| Compound Derivative | Target Kinase | IC₅₀ (µM) | Source |

|---|---|---|---|

| 2,4-Disubstituted Quinazoline (Compound 6) | EGFR | 0.201 | ekb.eg |

| 2,4-Disubstituted Quinazoline (Compound 8c) | EGFR | 0.405 | ekb.eg |

| Quinazolin-4(3H)-one derivative (Compound 2i) | EGFR | 0.201 | nih.gov |

| Quinazolin-4(3H)-one derivative (Compound 3i) | EGFR | 0.194 | nih.gov |

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are essential regulators of the cell cycle, and their dysregulation is a common feature of cancer, leading to uncontrolled cell proliferation. nih.gov The quinazolinone scaffold has been identified as a promising nucleus for the development of CDK inhibitors. nih.gov

Studies have shown that certain quinazolin-4(3H)-one derivatives exhibit potent inhibitory activity against specific CDKs. For example, compounds have been identified with strong inhibitory action against CDK2, a key regulator of the G1-S transition phase of the cell cycle. nih.gov Furthermore, recent research has introduced quinazolinone scaffolds as potential new inhibitors of the CDK4/6 complex, which is crucial for the G1 phase progression. nih.gov This inhibition can cause cell cycle arrest, providing a therapeutic strategy for cancers where this pathway is hyperactivated. nih.gov

| Compound Derivative | Target Kinase | IC₅₀ (µM) | Source |

|---|---|---|---|

| Quinazolin-4(3H)-one derivative (Compound 2i) | CDK2 | 0.173 | nih.gov |

| Quinazolin-4(3H)-one derivative (Compound 3i) | CDK2 | 0.177 | nih.gov |

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.com A significant body of research has explored 2,4-disubstituted quinazoline derivatives as inhibitors of these enzymes. nih.govnih.govresearchgate.net

These studies have revealed that the quinazoline scaffold can effectively interact with both cholinesterases. nih.govresearchgate.net Some derivatives have been identified as potent dual inhibitors, while others show selectivity for BuChE over AChE. nih.govnih.gov For instance, a study of novel 2,4-disubstituted quinazoline derivatives found several compounds with potent inhibitory activity against BuChE, with IC₅₀ values in the low micromolar range. nih.gov The kinetic analysis of some of these potent compounds demonstrated a mixed-type inhibition pattern, suggesting they may bind to both the catalytic active site and the peripheral anionic site of the enzymes. nih.gov

| Compound Derivative | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| 2,4-disubstituted quinazoline (Compound 6f) | eqBuChE | 0.52 | nih.gov |

| 2,4-disubstituted quinazoline (Compound 6h) | eqBuChE | 6.74 | nih.gov |

| 2,4-disubstituted quinazoline (Compound 6j) | eqBuChE | 3.65 | nih.gov |

| 2,4-disubstituted quinazoline (Compound 6h) | eelAChE | 47.65 | nih.gov |

| N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine (Compound 9) | AChE | 2.1 | nih.gov |

| N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine (Compound 9) | BuChE | 8.3 | nih.gov |

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. researchgate.net Inhibiting PARP, particularly PARP-1 and PARP-2, has become a successful therapeutic strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. researchgate.netnih.gov The quinazolinone structure is recognized as a vital scaffold in the field of PARP inhibition, with various derivatives demonstrating potent activity. researchgate.netnih.gov

Research has shown that quinazolinone derivatives can display low nanomolar inhibition of PARP enzymes. researchgate.net For example, a series of novel quinazoline-2,4(1H,3H)-dione derivatives were developed as highly potent PARP-1/2 inhibitors, with one compound showing remarkable enzymatic activity with IC₅₀ values of 0.94 nM and 0.87 nM against PARP-1 and PARP-2, respectively. nih.gov The substitution pattern on the quinazolinone core plays a critical role in determining the potency and selectivity of PARP inhibition. researchgate.net

| Compound Derivative | Target Enzyme | IC₅₀ (nM) | Source |

|---|---|---|---|

| Quinazoline-2,4(1H,3H)-dione Derivative (Cpd36) | PARP-1 | 0.94 | nih.gov |

| Quinazoline-2,4(1H,3H)-dione Derivative (Cpd36) | PARP-2 | 0.87 | nih.gov |

| Quinazoline-2,4(1H,3H)-dione Derivative (Cpd36) | PARP-7 | 0.21 | nih.gov |

Receptor Modulation and Agonism/Antagonism

While the quinazolinone scaffold is extensively documented for its role in enzyme inhibition, specific data on 4-Quinazolone, 2-butyl as a direct modulator (agonist or antagonist) of specific G-protein coupled receptors, nuclear receptors, or ion channels is limited in the current body of scientific literature. However, some studies on derivatives provide indirect evidence of interaction with broader physiological systems. For instance, a study on novel 2-butyl-3-substituted quinazolin-4-(3H)-ones reported significant analgesic and anti-inflammatory activities. nih.gov These effects inherently suggest an interaction with biological targets involved in pain and inflammation pathways, which often include various receptors, though the specific molecular targets were not identified in the study. nih.gov Further research is required to elucidate the specific receptor binding profiles and functional activities of 2-butyl-4-quinazolone.

Adenosine (B11128) A2A Receptor Antagonism

The adenosine A2A receptor, a member of the G-protein coupled receptor family, is a key regulator of various physiological processes and is considered a significant target for therapeutic intervention, particularly in neurodegenerative disorders. wikipedia.orgparkinson.org While the broader class of quinazoline derivatives has been investigated for A2A receptor antagonism, there is currently a lack of specific research data on the direct interaction of 2-butyl-4-quinazolone with this receptor. nih.govnih.gov

Studies on related quinazoline structures, such as 2-aminoquinazolines, have shown promise in the development of A2A receptor antagonists. nih.govnih.gov For instance, certain 2-aminoquinazoline (B112073) derivatives have demonstrated high binding affinity for the human A2A receptor. nih.gov The antagonistic activity of these compounds is often evaluated through their ability to inhibit the signaling cascade initiated by adenosine, such as the production of cyclic AMP (cAMP). nih.gov However, without direct experimental evaluation, the potential for 2-butyl-4-quinazolone to act as an adenosine A2A receptor antagonist remains speculative.

Cannabinoid Receptor Type 2 (CB2) Agonism

The cannabinoid receptor type 2 (CB2) is primarily expressed in the immune system and is a target for therapeutic agents aimed at modulating inflammation and pain without the psychoactive effects associated with CB1 receptor activation. Research into the interaction of quinazolinone derivatives with the CB2 receptor has primarily focused on a different structural class, namely quinazoline-2,4(1H,3H)-diones. nih.gov

These studies have identified compounds within the quinazoline-2,4(1H,3H)-dione series that act as potent and selective CB2 receptor agonists. nih.gov Structure-activity relationship (SAR) studies on these compounds have explored the impact of various substituents on their agonist activity. nih.gov However, there is no available scientific literature to suggest that 2-butyl-4-quinazolone itself possesses agonist activity at the CB2 receptor. The structural differences between a 4-quinazolone and a quinazoline-2,4-dione are significant, and thus, the activity of one class cannot be directly extrapolated to the other.

Angiotensin II AT1 Receptor Antagonism

General studies on quinazoline derivatives have indicated their potential as AT1 receptor antagonists. However, without specific binding affinity and functional assay data for 2-butyl-4-quinazolone, its capacity to act as an antagonist at the angiotensin II AT1 receptor remains unconfirmed.

Sphingosine-1-Phosphate Receptor 2 (S1PR2) Ligand Interactions

Sphingosine-1-phosphate (S1P) receptors are involved in a multitude of cellular processes, and their modulation is a target for various therapeutic areas. wikipedia.org Similar to the case with CB2 receptor agonism, research into quinazolinone-based ligands for S1P receptors has centered on the quinazoline-2,4-dione scaffold. nih.govnih.gov

Studies have identified quinazoline-2,4-dione derivatives that exhibit high binding potency and selectivity for the S1PR2 subtype. nih.govnih.gov These findings highlight the potential of the broader quinazolinedione structure to interact with this receptor. Nevertheless, there is a lack of published research investigating the interaction of 2-butyl-4-quinazolone with S1PR2 or any other S1P receptor subtypes.

Other Biologically Relevant Activities (e.g., Anticonvulsant, Anti-inflammatory, Antioxidant)

Beyond the specific receptor targets mentioned above, the broader class of quinazolin-4-one derivatives has been investigated for a range of other biological activities.

Anticonvulsant Activity:

The quinazolin-4(3H)-one ring system is a core structure in several compounds with central nervous system activity, including some with demonstrated anticonvulsant properties. mdma.chnih.govmdpi.com Studies on various 2,3-disubstituted quinazolin-4(3H)-ones have shown their potential to protect against seizures in preclinical models. mdpi.comnih.gov The mechanism of action for some of these derivatives is thought to involve the modulation of GABA-A receptors. mdpi.com While specific studies on the anticonvulsant activity of 2-butyl-4-quinazolone are not available, research on related structures with substitutions at the 2- and 3-positions suggests that this chemical class is of interest in the search for new anticonvulsant agents. mdma.chnih.gov

Anti-inflammatory Activity:

Several studies have highlighted the anti-inflammatory potential of quinazolin-4(3H)-one derivatives. biotech-asia.orgnih.govrsc.orgrsc.orgiosrjournals.org Notably, a study on novel 2-butyl-3-substituted quinazolin-4-(3H)-ones reported significant anti-inflammatory activity in animal models. nih.gov In this research, certain derivatives of 2-butyl-4-quinazolone showed more potent anti-inflammatory effects than the standard drug, diclofenac (B195802) sodium. nih.gov The anti-inflammatory mechanism of quinazolinones is often attributed to the inhibition of cyclooxygenase (COX) enzymes. biotech-asia.org

Antioxidant Activity:

The antioxidant properties of various 2-substituted quinazolin-4(3H)-ones have also been a subject of investigation. nih.govnih.govmdpi.com These studies have demonstrated that the nature of the substituent at the 2-position can significantly influence the compound's ability to scavenge free radicals. nih.govnih.gov For instance, the presence of hydroxyl groups on a phenyl ring at the 2-position has been shown to enhance antioxidant activity. nih.govnih.gov While there is no specific data on the antioxidant capacity of 2-butyl-4-quinazolone itself, the general findings suggest that the quinazolinone scaffold can contribute to antioxidant effects, which are dependent on the specific substitutions. nih.govnih.govmdpi.com

Below is a data table summarizing the anti-inflammatory activity of some 2-butyl-3-substituted quinazolin-4-(3H)-one derivatives from a cited study. nih.gov

| Compound | Substitution at 3-position | Analgesic Activity (% protection) | Anti-inflammatory Activity (% inhibition of edema) |

| A1 | N-methyl piperizino | 68.4 | 65.2 |

| A2 | N-ethyl piperizino | 70.2 | 68.7 |

| A3 | N-phenyl piperizino | 72.5 | 70.3 |

| A4 | Morpholino | 65.8 | 72.8 |

| Diclofenac Sodium | - | 62.5 | 69.5 |

Molecular Interactions and Target Identification Studies

Identification and Validation of Key Biological Targets for 4-Quinazolone, 2-butyl Derivatives

The quinazolinone scaffold has proven to be a versatile template for developing modulators of various biological targets. Identification campaigns, often involving high-throughput screening and medicinal chemistry optimization, have successfully pinpointed several key proteins that interact with quinazolinone derivatives.

These targets span different protein families, including G-protein coupled receptors (GPCRs), kinases, and bacterial proteins. For instance, certain quinazolin-4-one derivatives have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu₇). nih.gov In one study, a library of 103 compounds representing 22 different chemotypes was synthesized and tested, leading to the identification of two quinazolinone derivatives that exhibited mGlu₇ NAM activity. nih.gov

Another significant target identified is Penicillin-Binding Protein 2a (PBP2a), which is crucial for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). A series of novel thiazolylketenyl quinazolinones were developed and found to act as allosteric modulators of PBP2a, thereby offering a strategy to overcome antibiotic resistance. mdpi.com

Furthermore, research has identified Cyclin-Dependent Kinase 5 (CDK5) as a target for quinazolinone analogs. frontiersin.org By using a fluorescent biosensor designed to specifically detect allosteric inhibitors, a novel family of quinazolinones was identified that could modulate CDK5 kinase activity, a protein implicated in glioblastoma. frontiersin.org Additional targets for quinazolone derivatives include the M2 muscarinic acetylcholine (B1216132) receptor and the CXCR3 receptor. mdpi.comresearchgate.net

The validation of these targets involves a variety of assays. For CDK5, for example, a specific biosensor (CDKCONF5) was used in initial screening, followed by kinase inhibition assays with a separate activity biosensor (CDKACT5) to confirm the modulatory effects of the identified quinazolinone compounds. frontiersin.org For the mGlu₇ receptor, validation was performed using functional assays measuring the modulator's ability to inhibit a response, yielding IC₅₀ values. nih.gov

Table 1: Identified Biological Targets for Quinazolinone Derivatives

| Target Protein | Modulator Type | Specific Derivative Class | Method of Identification/Validation |

|---|---|---|---|

| mGlu₇ Receptor | Negative Allosteric Modulator (NAM) | 3-methyl-2,6-diphenylquinazolin-4(3H)-one analogs | Functional assays measuring IC₅₀ values. nih.gov |

| PBP2a (MRSA) | Allosteric Modulator | Thiazolylketenyl quinazolinones (e.g., TQ 4) | Antibacterial activity assays (MIC), synergistic effect testing with β-lactams, mechanistic studies. mdpi.com |

| CDK5 Kinase | Allosteric Inhibitor | Novel family of quinazolinones | Screening with a fluorescent biosensor (CDKCONF5) discriminating for allosteric modulators; confirmed with a kinase activity biosensor (CDKACT5). frontiersin.org |

| M2 Muscarinic Receptor | Positive Allosteric Modulator (PAM) | Triazolo-quinazolinone analogs | Docking a large library to the allosteric site; functional assays measuring orthosteric ligand affinity. mdpi.com |

| CXCR3 Receptor | Allosteric Modulator | Quinazoline (B50416) derivatives | Structure-activity relationship (SAR) investigations. researchgate.net |

Investigation of Allosteric Modulation Mechanisms by Quinazolone Analogs

Allosteric modulation represents a sophisticated mechanism of drug action, and quinazolinone analogs have emerged as important tools for studying and exploiting this phenomenon. Allosteric modulators can be classified based on their effect on the primary ligand: positive allosteric modulators (PAMs) enhance the affinity or efficacy of the primary ligand, while negative allosteric modulators (NAMs) decrease it. mdpi.com

Positive Allosteric Modulation (PAM): Triazolo-quinazolinone analogs act as PAMs for the M2 muscarinic receptor. mdpi.com They bind to an allosteric site, which results in a conformational change that strengthens the binding of the orthosteric antagonist N-methylscopolamine (NMS). This was demonstrated by the observation that the quinazolinone modulators increased NMS affinity approximately five-fold and slowed its dissociation rate by about 50-fold. mdpi.com

Negative Allosteric Modulation (NAM): Certain 2,6-disubstituted quinazolin-4-one derivatives function as NAMs of the mGlu₇ receptor. nih.gov These compounds bind to an allosteric site and weaken the receptor's function, demonstrating inhibitory activity with IC₅₀ values in the micromolar range. nih.gov Interestingly, the structure-activity relationship for this scaffold was found to be very steep; minor structural changes, such as substituting the C-2 position with aliphatic groups like cyclopropyl (B3062369) or neopentyl, led to a complete loss of activity. nih.gov

Synergistic Allosteric Modulation: The action of thiazolylketenyl quinazolinones on PBP2a is a unique case. The quinazolinone derivative TQ 4 allosterically induces a conformational change in PBP2a that enhances the binding of another drug (cefdinir) to the active site. mdpi.com This overcomes MRSA's resistance mechanism, showcasing how an allosteric modulator can be used to re-sensitize bacteria to existing antibiotics. mdpi.com

The development of quinazolinone analogs as allosteric modulators is a promising area of research, as these compounds can offer greater selectivity and a more nuanced control over protein function compared to traditional active site inhibitors. frontiersin.orgmdpi.com

Table 3: Mechanisms of Allosteric Modulation by Quinazolone Analogs

| Target | Modulation Type | Mechanism | Outcome |

|---|---|---|---|

| M2 Muscarinic Receptor | Positive (PAM) | Binds to an allosteric site, stabilizing a conformation that has a higher affinity for the orthosteric ligand. mdpi.com | Increased affinity and slower dissociation of the primary ligand (NMS). mdpi.com |

| mGlu₇ Receptor | Negative (NAM) | Binds to an allosteric site, inducing a conformational change that weakens the function of the receptor. nih.gov | Inhibition of receptor activity. nih.gov |

| PBP2a | Synergistic | Binds to an allosteric site, inducing a conformational change that opens the active site for another molecule. mdpi.com | Overcomes antibiotic resistance by promoting the binding of cefdinir (B1668824) to the active site. mdpi.com |

| CDK5 Kinase | Inhibitory | Binds to an allosteric site to inhibit the conformational activation of the kinase. frontiersin.org | Inhibition of kinase activity. frontiersin.org |

Preclinical Investigations and in Vivo Model Studies Non Human

Efficacy Assessments in Animal Models of Disease

The therapeutic potential of quinazolinone derivatives has been evaluated in various non-human, in vivo models, demonstrating efficacy against both bacterial and parasitic infections.

MRSA Mouse Peritonitis Model

The mouse peritonitis/sepsis model is a standard and widely used method for the in vivo screening of new antibacterial agents, including those targeting Methicillin-Resistant Staphylococcus aureus (MRSA). nih.govnoblelifesci.comub.edu This model is valued for its reproducibility and clear endpoints, such as animal survival or bacterial load in tissues, which allow for the assessment of antibiotic efficacy. noblelifesci.comub.edu

Quinazolinones have shown significant in vivo activity in the mouse peritonitis model of MRSA infection. google.com A lead quinazolinone compound, referred to as "compound 1," demonstrated efficacy in this model. nih.gov Subsequent research on synthetic analogs led to the development of "compound 2," another quinazolinone that also showed efficacy in mouse infection models, including the neutropenic thigh model. nih.gov These compounds function as a novel class of non-β-lactam antibiotics that inhibit Penicillin-Binding Protein 2a (PBP2a), a key mechanism in MRSA resistance, by binding to an allosteric site. nih.govgoogle.com This action impairs cell wall formation in the bacteria. google.com Studies have shown that the efficacy of treatments in this model can be dose-dependent. noblelifesci.com For example, in one study, prophylactic administration of a monoclonal antibody against MRSA in a peritonitis model resulted in significantly improved survival rates compared to the control group. plos.org

Interactive Table: Efficacy of Quinazolinone Compounds in MRSA Mouse Infection Models

| Compound | Animal Model | Key Findings | Reference |

| Quinazolinone Compound 1 | Mouse Peritonitis Model | Showed in vivo efficacy against MRSA infection. nih.gov | nih.gov |

| Quinazolinone Compound 2 | Mouse Neutropenic Thigh Model | Demonstrated better efficacy than Compound 1. nih.gov | nih.gov |

| General Quinazolinones | Mouse Peritonitis Model | Demonstrated excellent in vivo efficacy against MRSA infection. google.com | google.com |

Trypanosoma cruzi Infection Models

Trypanosoma cruzi is the protozoan parasite responsible for Chagas Disease. nih.govnih.gov The search for new, less toxic treatments has led to the investigation of various heterocyclic compounds, including quinazolines. nih.govresearchgate.net

A collaborative virtual screening effort identified a series of 2-aryl-4-aminoquinazolines with promising activity against T. cruzi. nih.govacs.org From this series, a lead compound, designated as compound 85, demonstrated a clear reduction of parasitemia in an in vivo mouse model of T. cruzi infection, validating the potential of this chemical class for treating Chagas Disease. nih.govacs.org Other studies have focused on different quinazoline (B50416) derivatives. For instance, a series of quinazoline-2,4,6-triamine derivatives were synthesized and tested in vitro against T. cruzi, showing that compounds with nitrobenzoyl substituents were the most potent. nih.gov While these specific compounds have not yet been reported in in vivo models, their high selectivity index against the parasite over human cells suggests they are promising candidates for further investigation. nih.gov

In vitro Cytotoxicity Assessments on Eukaryotic Cells

The evaluation of cytotoxicity against mammalian cell lines is a critical step in preclinical assessment to determine the therapeutic window of a potential drug.

HepG2 Cells

The human liver cancer cell line, HepG2, is commonly used for in vitro cytotoxicity screening. nih.govmdpi.com Studies on quinazolinone derivatives have generally shown a favorable safety profile. A lead quinazolinone antibacterial compound (referred to as "antibiotic 2") was evaluated for cytotoxicity using an XTT cell proliferation assay on HepG2 cells. google.com The compound exhibited a 50% inhibitory concentration (IC50) of 63 ± 1 μg/mL, indicating low toxicity at concentrations where it shows antibacterial activity. google.com

Further optimization of a different series of 2,4-disubstituted quinazoline analogs also demonstrated a good safety profile against human HepG2 cells. nih.gov In another study, newly synthesized quinazolinone-based conjugates were assessed for their cytotoxic effects against both HepG2 and SKLu-1 (human lung cancer) cell lines. researchgate.net Some of these conjugates displayed cytotoxic activity, with one compound in particular showing the strongest effect against the SKLu-1 line with an IC50 value of 5.05 µg/mL. researchgate.net Research into other quinazolinone derivatives has also been conducted, with some compounds showing moderate to significant cytotoxic activity against various cancer cell lines, including HepG2, MCF-7 (breast cancer), and HCT-116 (colorectal cancer). yok.gov.trnih.gov

Interactive Table: In Vitro Cytotoxicity of Quinazolinone Derivatives

| Compound Series | Cell Line | Assay | Key Findings | Reference |

| Lead Quinazolinone ("antibiotic 2") | HepG2 | XTT Cell Proliferation | IC50 of 63 ± 1 μg/mL, indicating low toxicity at antibacterial concentrations. | google.com |

| Novel 2,4-disubstituted quinazolines | HepG2 | Not specified | Showed a good safety profile. | nih.gov |

| Quinazolinone-based conjugates | HepG2, SKLu-1 | Not specified | Several compounds displayed cytotoxic effects; one had an IC50 of 5.05 µg/mL against SKLu-1. | researchgate.net |

| 3-{2-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione | HepG2, MCF-7, HCT-116 | Not specified | Showed highest activity with IC50 values of 53.29, 6.8, and 4.9 µM, respectively. | yok.gov.trijrpr.com |

Evaluation of Potential for Antimicrobial Resistance Development

A significant advantage of any new antimicrobial agent is a low potential for pathogens to develop resistance. ijpsdronline.com Quinazoline derivatives have been investigated in this regard and have shown promising results.

In a study focusing on N2,N4-disubstituted quinazoline-2,4-diamines as inhibitors of dihydrofolate reductase in Acinetobacter baumannii, serial passage assays were used to assess resistance development. nih.gov The results showed a very limited capacity for resistance to emerge against these molecules. After serial passages, only a 4-fold increase in the Minimum Inhibitory Concentration (MIC) was observed. nih.gov This is in stark contrast to existing folic acid synthesis inhibitors, such as trimethoprim (B1683648) and sulfamethoxazole, which saw 64-fold and 128-fold increases in MIC under the same conditions, respectively. nih.gov This suggests that quinazoline-based compounds may have a more durable antimicrobial effect with a lower likelihood of resistance development compared to some current antibiotics. nih.gov

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Receptor/Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Quinazolone, 2-butyl, docking simulations are instrumental in understanding its potential biological activity by modeling its interaction with the binding sites of various proteins and enzymes.

Research has shown that quinazoline (B50416) derivatives can be investigated for their potential as inhibitors of various enzymes. For instance, studies on related quinazoline compounds have utilized molecular docking to explore their binding modes. While specific docking studies solely focused on 4-Quinazolone, 2-butyl are not extensively detailed in the provided search results, the general applicability of this method to the quinazolone scaffold is well-established. These simulations typically reveal key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the receptor's active site.

A hypothetical docking study of 4-Quinazolone, 2-butyl against a target enzyme might reveal the following types of interactions:

| Interaction Type | Interacting Atoms/Groups on 4-Quinazolone, 2-butyl | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Carbonyl oxygen, Nitrogen atoms of the quinazoline ring | Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic Interaction | Butyl chain, Benzene (B151609) ring of the quinazoline core | Leucine, Isoleucine, Valine, Phenylalanine |

| Pi-Pi Stacking | Benzene ring of the quinazoline core | Phenylalanine, Tyrosine, Tryptophan |

Quantum Chemistry Calculations (e.g., Density Functional Theory for Mechanistic Understanding, HOMO-LUMO Analysis)

Quantum chemistry calculations provide fundamental insights into the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a popular method used to study the properties of 4-Quinazolone, 2-butyl and its analogs.

These calculations can determine various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can more readily participate in chemical reactions.

For a series of related quinazoline derivatives, DFT calculations can elucidate how different substituents on the quinazoline core affect the electronic properties and, consequently, the biological activity. For example, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels, which can be correlated with the molecule's inhibitory potential against a specific target.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds.

For 4-Quinazolone, 2-butyl and its derivatives, a QSAR study would involve compiling a dataset of compounds with known biological activities. Various molecular descriptors, such as steric, electronic, and hydrophobic parameters, would then be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a model that correlates these descriptors with the observed activity.

A hypothetical QSAR model for a series of 2-substituted 4-quinazolone derivatives might take the following form:

Biological Activity = c0 + c1(LogP) + c2(Molecular Weight) + c3*(HOMO energy)

Where c0, c1, c2, and c3 are coefficients determined from the regression analysis. Such a model could predict the biological activity of new derivatives, including variations of the 2-butyl group.

In silico Screening and Rational Design of Novel 4-Quinazolone, 2-butyl Analogs

The insights gained from molecular docking, quantum chemistry, and QSAR studies can be integrated into a rational drug design workflow. In silico screening, also known as virtual screening, allows for the rapid computational evaluation of large libraries of virtual compounds to identify those with a high probability of being active against a specific biological target.

Starting with the 4-Quinazolone, 2-butyl scaffold, medicinal chemists can design a virtual library of analogs by modifying the butyl group or by adding various substituents to the quinazoline ring. These analogs can then be subjected to a hierarchical screening process. Initially, filters based on drug-likeness properties (e.g., Lipinski's rule of five) can be applied to remove compounds with unfavorable pharmacokinetic profiles. The remaining compounds can then be docked into the active site of the target protein, and their binding affinities can be estimated. The most promising candidates identified through this virtual screening process can then be prioritized for chemical synthesis and experimental testing, thereby accelerating the discovery of novel and more potent analogs.

Future Perspectives in 4 Quinazolone, 2 Butyl Research

Rational Design and Synthesis of Novel Analogs with Enhanced Specificity and Potency

The future development of 2-butyl-4-quinazolone derivatives will heavily rely on rational drug design, guided by a deep understanding of their structure-activity relationships (SAR). nih.gov SAR studies have consistently shown that the biological activity of quinazolinones can be significantly modulated by substitutions at various positions on the heterocyclic ring system. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Insights: The core structure of quinazolinone offers multiple sites for modification, with positions 2, 3, 6, and 8 being particularly significant for pharmacological activity. mdpi.comnih.govresearchgate.net

Position 2: The substituent at this position, occupied by the butyl group in the parent compound, is crucial in defining the compound's therapeutic action. Altering the alkyl chain length, introducing aromatic rings, or adding other functional groups can dramatically impact potency and target selectivity. nih.govmdpi.com For instance, the synthesis of various 2-substituted quinazolines has led to compounds with improved broad-spectrum antibacterial activity. nih.gov

Position 3: The addition of different heterocyclic moieties at position 3 has been suggested to increase activity. mdpi.comresearchgate.net Studies on anticonvulsant activity found that a butyl substitution at this position had a significant effect. mdpi.com

Positions 6 and 7: Modifications in the benzenoid part of the quinazoline (B50416) core, such as the introduction of bulky or electron-donating groups at positions 6 and 7, can enhance the potency of kinase inhibitors. nih.govmdpi.com

Hybrid Molecules: A promising strategy involves creating hybrid molecules that combine the quinazolinone scaffold with other pharmacologically active moieties. nih.gov This approach aims to develop drugs with dual-action mechanisms or to overcome drug resistance. nih.gov

Synthesis Strategies: The synthesis of novel analogs will continue to employ established methods, such as those starting from anthranilic acid, while also exploring new catalytic techniques to improve efficiency and yield. biotech-asia.orgmdpi.commdpi.com Modern synthetic methods, including palladium- and copper-catalyzed reactions, offer efficient ways to construct carbon-carbon and carbon-heteroatom bonds, facilitating the creation of diverse libraries of 2-butyl-4-quinazolone derivatives for biological screening. mdpi.com

| Position on Quinazolinone Core | Impact of Substitution | Example of Activity Influenced |

| 2 | Crucial for defining therapeutic action; modifications impact potency and selectivity. nih.govmdpi.com | Antibacterial, Antiproliferative nih.govmdpi.com |

| 3 | Addition of heterocyclic or alkyl groups can increase activity. mdpi.comresearchgate.net | Anticonvulsant mdpi.com |

| 4 | Substitution of the keto group with amines can modulate activity. nih.govmdpi.com | Anticancer, Antibacterial nih.govmdpi.com |

| 6 & 7 | Introduction of bulky or electron-donating groups can increase potency. mdpi.commdpi.com | Kinase Inhibition mdpi.com |

| 8 | Identified as a significant position for influencing pharmacological activity. mdpi.comnih.gov | General Pharmacological Activity mdpi.comnih.gov |

Exploration of Undiscovered Therapeutic Applications for 2-Butyl-4-Quinazolone Derivatives

The quinazolinone scaffold is associated with an extensive range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. mdpi.comwisdomlib.orgnih.gov Future research will focus on screening 2-butyl-4-quinazolone and its novel derivatives against a wider array of biological targets to uncover previously unknown therapeutic uses.

High-throughput screening (HTS) campaigns and phenotypic screening are powerful tools for identifying new activities for existing compound libraries. researchgate.netacs.org These approaches can reveal unexpected therapeutic potential. For example, quinazolin-4-one derivatives have been identified as potent antagonists for specific glutamate (B1630785) receptor subunits, such as AMPA and NMDA receptors, suggesting potential applications in neurological disorders. nih.govnih.gov

Emerging Therapeutic Targets:

Kinase Inhibition: While quinazolines are known EGFR inhibitors, further exploration of their activity against other tyrosine kinases and dual-target inhibitors (e.g., PI3K/HDAC) represents a significant area for cancer therapy. mdpi.comnih.govduq.edu

Neurodegenerative Diseases: The discovery of quinazolin-4-ones as selective antagonists of NR2C/D subunit-containing NMDA receptors opens avenues for developing treatments for neurological conditions where these specific subunits play a role. nih.gov

Infectious Diseases: Beyond traditional antibacterial activity, there is potential to discover analogs effective against parasitic diseases like malaria and trypanosomiasis, or against multi-drug resistant strains of bacteria. mdpi.comresearchgate.netmdpi.com

Inflammatory Conditions: Novel quinazolinone derivatives have been synthesized and shown to possess potent anti-inflammatory activity, suggesting their utility in treating conditions like arthritis. biotech-asia.orgnih.gov

| Potential Therapeutic Area | Specific Target/Application | Reference Quinazolinone Class |

| Oncology | Dual PI3K/HDAC Inhibition | Quinazolin-4-one-based hydroxamic acids nih.gov |

| Neurology | Non-competitive AMPA receptor antagonists | Atropisomeric quinazolin-4-one derivatives nih.gov |

| Neurology | NR2C/D subunit-selective NMDA receptor antagonists | (E)-3-phenyl-2-styrylquinazolin-4(3H)-one derivatives nih.gov |

| Infectious Disease | Antimalarial Agents | Quinazolinone-2-carboxamide derivatives mdpi.comacs.org |

| Infectious Disease | Antitrypanosomal Agents | 2,4-disubstituted quinazolines researchgate.net |

| Inflammatory Disease | COX-2 Inhibition | 2-methyl-3-substituted 4-(3H)- quinazolinones biotech-asia.org |

Development and Application of Advanced Computational Methodologies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rapid and cost-effective design of new therapeutic agents. nih.gov These in silico techniques will be pivotal in accelerating the development of novel 2-butyl-4-quinazolone analogs.

Molecular Docking: This technique predicts the binding orientation of a molecule to its target receptor, helping to understand the molecular basis of its activity. biotech-asia.orgijpscr.info Docking studies can be used to screen large virtual libraries of quinazolinone derivatives to identify promising candidates for synthesis and biological testing, and to rationalize observed biological results. biotech-asia.orgnih.govijpscr.info

Pharmacophore Modeling: By identifying the common structural features responsible for a specific biological activity, pharmacophore models can guide the design of new molecules with improved potency.